molecular formula C10H19NO B1457547 {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol CAS No. 1268057-08-4

{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol

Cat. No.: B1457547
CAS No.: 1268057-08-4
M. Wt: 169.26 g/mol
InChI Key: YGBKCNARWXKAGC-UHFFFAOYSA-N
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Description

“{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, also known as PCPM, is a versatile compound that has gained increasing attention in scientific research. It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a cyclopropyl group through a methylene bridge, with a hydroxyl group attached to the cyclopropyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .

Scientific Research Applications

Energy Conservation and Environmental Protection

Methanol plays a critical role in energy conservation and environmental protection. A study by Liu et al. (2002) reviewed the thermal energy transport system by synthesis and decomposition reactions of methanol. This process aims to recover wasted or unused heat from industrial sources, using methanol for the thermal energy demands of residential and commercial areas. The study emphasized the development of low-temperature decomposition and synthetic catalysts, liquid phase reactors, and the efficiency of energy transport systems (Liu et al., 2002).

Methanotrophs and Methane Utilization

Methane, with potential applications in energy recovery systems, can be transformed by methanotrophs using methane as their carbon source. This process generates valuable products like single-cell protein, biopolymers, and methanol. Methanotrophs' ability to convert methane into methanol and other soluble metabolites showcases an innovative approach to utilizing methane, a potent greenhouse gas, for biotechnological applications (Strong et al., 2015).

Industrial Applications and Material Science

Methanol is also pivotal in the production of materials and in industrial applications. For instance, methanol acts as a marker for detecting insulating paper degradation in transformer insulating oil. This application underscores methanol's role in monitoring the health of electrical transformers, showcasing its importance beyond traditional chemical processes (Jalbert et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Piperidine derivatives, including “{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and show a wide variety of biological activities . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

Mechanism of Action

Properties

IUPAC Name

[1-(piperidin-1-ylmethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-10(4-5-10)8-11-6-2-1-3-7-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBKCNARWXKAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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